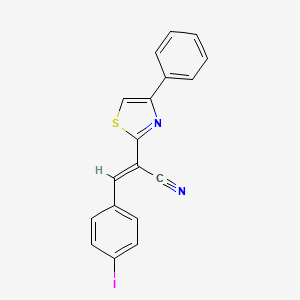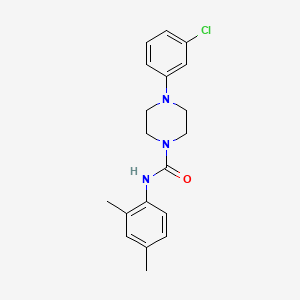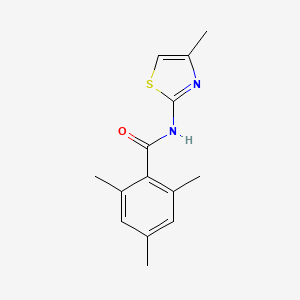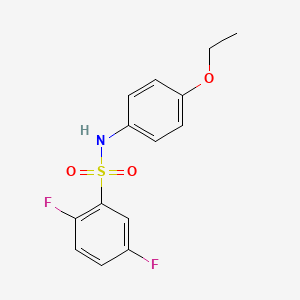
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as ITA, is a compound that has gained attention in scientific research due to its potential applications in medicine and biology. ITA belongs to the class of acrylonitrile compounds and has a molecular formula of C21H12IN3S.
作用机制
The mechanism of action of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not fully understood. However, it has been proposed that 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been shown to inhibit the activity of certain enzymes, including DNA polymerase and topoisomerase. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation. In addition, 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been shown to have anti-inflammatory activity, which may contribute to its antibacterial activity.
实验室实验的优点和局限性
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has several advantages for use in lab experiments. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is relatively easy to synthesize, and the yield and purity can be easily controlled through recrystallization. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has several limitations as well. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not water-soluble, which may limit its use in certain experiments. In addition, 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has not been extensively studied in vivo, and its effects in living organisms are not fully understood.
未来方向
There are several future directions for research on 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One potential area of research is to further investigate the mechanism of action of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. Understanding how 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile inhibits the growth of cancer cells and bacteria could lead to the development of more effective treatments for these diseases. Another area of research is to investigate the potential use of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile in combination with other compounds. Combining 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile with other compounds could enhance its antitumor and antibacterial activity. Finally, more research is needed to investigate the in vivo effects of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. Studying the effects of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile in living organisms could provide valuable information for the development of new treatments for cancer and bacterial infections.
Conclusion:
In conclusion, 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is a compound that has gained attention in scientific research due to its potential applications in medicine and biology. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been shown to have antitumor and antibacterial activity and has several advantages for use in lab experiments. However, more research is needed to fully understand the mechanism of action and in vivo effects of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. Future research on 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile could lead to the development of new treatments for cancer and bacterial infections.
合成方法
The synthesis of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the reaction of 4-iodobenzaldehyde and 4-phenyl-2-thiazolamine in the presence of acetonitrile and potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction and results in the formation of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. The yield of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is approximately 70%, and the purity can be increased through recrystallization.
科学研究应用
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been studied for its potential applications in various fields of science, including medicine and biology. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and cervical cancer. 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has also been shown to have antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.
属性
IUPAC Name |
(E)-3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11IN2S/c19-16-8-6-13(7-9-16)10-15(11-20)18-21-17(12-22-18)14-4-2-1-3-5-14/h1-10,12H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVBSGKVUGZIEZ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11IN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5494637.png)

![1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5494652.png)
![1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5494659.png)
![N-methyl-2-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)ethanesulfonamide dihydrochloride](/img/structure/B5494664.png)
![5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid](/img/structure/B5494667.png)


![7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5494699.png)
![6-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B5494713.png)

![9-(3-fluorophenyl)-12-imino-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5494724.png)

![N-(2-ethoxy-5-{[(2-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5494729.png)